molecular formula C16H15Cl2NO2S B2901837 (2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone CAS No. 1421480-91-2

(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone

Cat. No.: B2901837
CAS No.: 1421480-91-2
M. Wt: 356.26
InChI Key: YAWVKGZFRPNQTH-UHFFFAOYSA-N
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Description

(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone is a synthetic organic compound that features a morpholine ring attached to a dichlorophenyl group and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone typically involves the reaction of 3,5-dichloroaniline with morpholine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with 4-methylthiophen-2-ylmethanone under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-(3,5-Dichlorophenyl)morpholino)(4-methylphenyl)methanone
  • (2-(3,5-Dichlorophenyl)morpholino)(4-ethylthiophen-2-yl)methanone
  • (2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-3-yl)methanone

Uniqueness

(2-(3,5-Dichlorophenyl)morpholino)(4-methylthiophen-2-yl)methanone is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and methylthiophenyl groups, along with the morpholine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

[2-(3,5-dichlorophenyl)morpholin-4-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2S/c1-10-4-15(22-9-10)16(20)19-2-3-21-14(8-19)11-5-12(17)7-13(18)6-11/h4-7,9,14H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWVKGZFRPNQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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